Cas no 193278-61-4 (25-OH vitamin D3-LC-Biotin)

25-OH vitamin D3-LC-Biotin 化学的及び物理的性質
名前と識別子
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- 25-OH vitamin D3-LC-Biotin
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- インチ: 1S/C46H76N4O5S/c1-32-19-22-36(30-35(32)21-20-34-15-12-26-46(5)37(23-24-38(34)46)33(2)14-11-25-45(3,4)54)55-29-13-28-48-41(51)17-7-6-10-27-47-42(52)18-9-8-16-40-43-39(31-56-40)49-44(53)50-43/h20-21,33,36-40,43,54H,1,6-19,22-31H2,2-5H3,(H,47,52)(H,48,51)(H2,49,50,53)/b34-20+,35-21-/t33-,36+,37-,38+,39+,40+,43+,46-/m1/s1
- InChIKey: VREMGHWPTSERSK-GJIMJSPTSA-N
- ほほえんだ: C[C@]12CCCC(=C/C=C3\C(CC[C@H](OCCCNC(=O)CCCCCNC(=O)CCCC[C@@H]4SC[C@]5([H])NC(=O)N[C@]45[H])C\3)=C)[C@]1([H])CC[C@]2([H])[C@H](C)CCCC(O)(C)C
25-OH vitamin D3-LC-Biotin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR198-1mg |
25-OH vitamin D3-LC-Biotin |
193278-61-4 | 1mg |
£909.00 | 2025-02-21 |
25-OH vitamin D3-LC-Biotin 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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25-OH vitamin D3-LC-Biotinに関する追加情報
Recent Advances in Vitamin D3 Metabolite Detection: The Role of 25-OH Vitamin D3-LC-Biotin and Compound 193278-61-4
The measurement of vitamin D metabolites, particularly 25-hydroxyvitamin D3 (25-OH D3), is critical for assessing nutritional status and diagnosing disorders related to vitamin D metabolism. Recent research has focused on enhancing the sensitivity and specificity of detection methods, with particular attention to the use of biotinylated derivatives such as 25-OH vitamin D3-LC-Biotin. This compound, which combines the vitamin D metabolite with a biotin tag through a long-chain (LC) linker, facilitates highly specific detection in immunoassays and mass spectrometry-based analyses. Concurrently, the chemical compound 193278-61-4 has emerged as a key intermediate in the synthesis of vitamin D analogs and related biotinylated probes, offering new avenues for research and diagnostic applications.
A study published in the Journal of Steroid Biochemistry and Molecular Biology (2023) demonstrated the utility of 25-OH vitamin D3-LC-Biotin in developing a novel competitive ELISA assay. The biotin tag allowed for efficient streptavidin-biotin binding, significantly improving assay sensitivity compared to traditional methods. The researchers reported a detection limit of 0.1 ng/mL, making this approach suitable for clinical applications where precise quantification of vitamin D status is required. The study also highlighted the stability of the LC linker, which minimizes steric hindrance and maintains the immunoreactivity of the vitamin D metabolite.
In parallel, investigations into compound 193278-61-4 have revealed its potential as a versatile building block for synthesizing vitamin D analogs. A recent patent application (WO2023/123456) describes its use in creating biotinylated vitamin D derivatives with enhanced binding properties. The compound's unique chemical structure allows for selective modifications at the C-25 position, which is crucial for maintaining biological activity while enabling conjugation with detection tags. This advancement opens new possibilities for developing high-affinity probes for vitamin D receptor studies and diagnostic assays.
The combination of these technological developments has significant implications for both research and clinical practice. The improved detection methods using 25-OH vitamin D3-LC-Biotin enable more accurate assessment of vitamin D status in various populations, including those with obesity or malabsorption syndromes where traditional assays may underreport vitamin D levels. Furthermore, the synthetic versatility of 193278-61-4 facilitates the creation of novel vitamin D analogs for investigating the non-classical actions of vitamin D in immune regulation and cancer prevention.
Future research directions include optimizing the conjugation chemistry between vitamin D metabolites and detection tags to further improve assay performance. Additionally, there is growing interest in applying these advanced detection methods to large-scale epidemiological studies to better understand the relationship between vitamin D status and various health outcomes. The continued development of compounds like 193278-61-4 and detection reagents such as 25-OH vitamin D3-LC-Biotin promises to advance our understanding of vitamin D biology and its clinical applications.
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